1-Naphthyl propionate
Overview
Description
1-Naphthyl propionate, also known as propionic acid 1-naphthyl ester, is a chemical compound with the molecular formula C13H12O2 . It has a molecular weight of 200.24 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H12O2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
Chemical Reactions Analysis
This compound is known to be a substrate for esterase . In the context of insecticide resistance, it has been found that certain strains of cotton aphids exhibited resistance to malathion when compared to this compound .
Physical and Chemical Properties Analysis
This compound has a boiling point of 135°C, a flash point of 110°C, and a specific gravity of 0.94 at 20°C .
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Pharmacological Activities : 2-(6-Methoxy-2-naphthyl)propionic acid, a derivative of 1-naphthyl propionate, is synthesized for its anti-inflammatory, analgesic, and anti-pyretic activities (Cramer, 2001).
Environmental Fate in Agricultural Soils : The derivative, naproxen (2‐(6‐methoxy‐2‐naphthyl) propionic acid), is studied for its environmental impact, particularly its persistence and biodegradation in agricultural soils. It's shown to be rapidly mineralized, indicating a low risk of contamination (Topp et al., 2008).
Material Science Applications : A study on 1-ethylpropyl (S)-2-{6-[4-(4‘-decyloxyphenyl)benzoyloxy]-2-naphthyl}propionate demonstrates its use in creating materials with antiferroelectric properties, useful in liquid crystal displays (Wu & Hsieh, 1999).
Conformational Analysis : (S)-2-Methoxy-2-(1-naphthyl)propionic acid is studied for its conformational properties, providing insights valuable in stereoselective synthesis and analytical chemistry (Matsumoto et al., 2007).
Protecting Group in Glycosylation : The 1-naphthylpropargyl group, similar to this compound, is introduced as a protecting group in stereoselective glycosylation, a key process in carbohydrate chemistry (Crich & Wu, 2006).
Polymer and Material Science
Polymer Synthesis : 1-(1-Naphthyl)-1-propyne, related to this compound, is polymerized using Nb and Ta catalysts, creating polymers with high oxygen permeability and thermal stability, relevant in material science applications (Kouzai et al., 1995).
Electrochromic and Fluorescent Polymers : A novel polymer based on 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole, structurally related to this compound, exhibits electrochromic and fluorescent properties, potentially useful in electronic and photonic devices (Cihaner & Algi, 2008).
Enzymatic Hydrolysis in Ionic Liquid : The hydrolysis of Naproxen methyl ester, a derivative of this compound, in ionic liquids reveals improved enantioselectivity and conversion, highlighting the potential of ionic liquids in biocatalysis (Xin et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
1-Naphthyl propionate is a biochemical compound that primarily targets carboxylesterase enzymes . These enzymes play a crucial role in the metabolism of ester and amide compounds, contributing to the detoxification processes in organisms .
Mode of Action
The compound interacts with its targets by serving as a substrate for the carboxylesterase enzymes . The enzymes catalyze the hydrolysis of this compound, leading to the formation of 1-naphthol and propionic acid . This interaction results in the modulation of the enzyme’s activity, influencing the metabolic processes within the organism .
Biochemical Pathways
This compound is involved in the ester metabolism pathway . The hydrolysis of the compound by carboxylesterase enzymes leads to the production of 1-naphthol and propionic acid . These products can further participate in various biochemical reactions, contributing to the organism’s metabolic diversity .
Result of Action
The hydrolysis of this compound by carboxylesterase enzymes results in the production of 1-naphthol and propionic acid . These metabolites can influence various cellular and molecular processes within the organism, potentially impacting its physiological state . The specific effects of these metabolites are dependent on the organism’s metabolic context and the presence of other interacting factors .
Biochemical Analysis
Biochemical Properties
1-Naphthyl Propionate is known to be a substrate for esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and the interaction between this compound and these enzymes is crucial for its biochemical role .
Cellular Effects
The cellular effects of this compound are largely determined by its interactions with esterases. These enzymes are ubiquitous in cells and play a role in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with esterases. These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to the production of 1-naphthol and propionic acid . This reaction can influence gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways related to ester hydrolysis . The enzymes that it interacts with, such as esterases, play a crucial role in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties and its interactions with various biomolecules .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its physicochemical properties and its interactions with various biomolecules .
Properties
IUPAC Name |
naphthalen-1-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPDEZCWCPLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953294 | |
Record name | Naphthalen-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3121-71-9 | |
Record name | 1-Naphthyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3121-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalen-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NAPHTHYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQM4E5EPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-naphthyl propionate in studying bacterial enzymes?
A1: this compound serves as a valuable tool for characterizing esterase enzymes produced by bacteria. For instance, a study investigated esterases from the ruminal bacterium Butyrivibrio fibrisolvens. Researchers found that the bacterium produced enzymes that could degrade 1-naphthyl acetate faster than this compound, indicating a preference for shorter-chain substrates. [] This information helps understand the role of these enzymes in bacterial metabolism and nutrient breakdown.
Q2: How is this compound used in stereochemical analysis?
A2: this compound, specifically its (R)-enantiomer, forms a key component of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) derivatives. These derivatives, like (R)-2-methoxy-2-(1-naphthyl)propionate, are widely employed in NMR spectroscopy to determine the absolute configuration of chiral alcohols and amines. [, ] The anisotropic effect of the naphthyl group in the ester derivative induces distinct chemical shifts in the NMR spectra, allowing researchers to differentiate between enantiomers.
Q3: Can you elaborate on the applications of this compound derivatives in organic synthesis?
A3: Derivatives of this compound, like ethyl 3-(1-naphthyl)propionate, serve as valuable starting materials in organic synthesis. One such example is the total synthesis of 5,6-dihydro-4H-benz[de]anthracene. This polycyclic aromatic hydrocarbon was synthesized using ethyl 3-(1-naphthyl)propionate as a precursor through a series of reactions, including a crucial double intramolecular cyclization. [] This demonstrates the utility of this compound derivatives in constructing complex molecules.
Q4: How does the structure of this compound relate to its activity as an esterase substrate?
A4: The structure of this compound influences its interaction with esterase enzymes. Studies on Butyrivibrio fibrisolvens revealed that its esterases exhibited varying hydrolysis rates for different 1-naphthyl esters. [] The enzymes displayed a preference for 1-naphthyl acetate over this compound, suggesting that the size and structure of the acyl group influence substrate binding and enzyme activity.
Q5: Are there any known applications of this compound in genetic studies?
A5: While not directly related to this compound itself, the research highlights the use of esterases, enzymes that can hydrolyze esters like this compound, as genetic markers in geese. [] By analyzing the variations in esterase enzymes within different goose populations, researchers can gain insights into genetic diversity and population structure. This highlights the broader relevance of esterases and their substrates, like this compound, in biological research.
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